molecular formula C10H16N2O2S B1377317 tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate CAS No. 1376373-18-0

tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B1377317
CAS No.: 1376373-18-0
M. Wt: 228.31 g/mol
InChI Key: FPWCPEHIOHVWFT-UHFFFAOYSA-N
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Description

tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a dimethyl-1,3-thiazol-5-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbamate group may produce primary amines .

Mechanism of Action

The mechanism of action of tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate is not well-documented. it is likely that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-6-8(15-7(2)11-6)12-9(13)14-10(3,4)5/h1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWCPEHIOHVWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate
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tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate

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